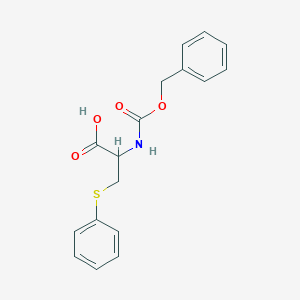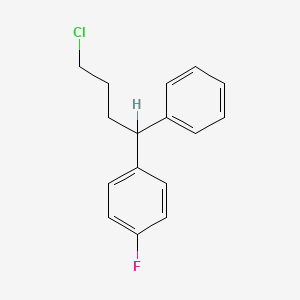
3,3-Dimethyl-1-butenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-butenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a vinyl group, with a tert-butyl group providing steric hindrance. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-butenylboronic acid typically involves the reaction of a vinylboronate ester with a tert-butyl group. One common method is the hydroboration of a vinyl compound followed by oxidation to yield the boronic acid. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, where the vinyl compound is reacted with a boron-containing reagent under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-butenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The vinyl group can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include boronic esters, borates, and substituted vinyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-butenylboronic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-butenylboronic acid involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . The vinyl group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Vinylboronic acid pinacol ester: Similar in structure but lacks the steric hindrance provided by the tert-butyl group.
4-tert-Butylphenylboronic acid: Contains a phenyl group instead of a vinyl group, leading to different reactivity and applications.
Uniqueness
3,3-Dimethyl-1-butenylboronic acid is unique due to the combination of the vinyl group and the steric hindrance provided by the tert-butyl group. This unique structure enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C6H13BO2 |
|---|---|
Peso molecular |
127.98 g/mol |
Nombre IUPAC |
3,3-dimethylbut-1-enylboronic acid |
InChI |
InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3 |
Clave InChI |
CTIWKIMYFQSVBZ-UHFFFAOYSA-N |
SMILES canónico |
B(C=CC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol](/img/structure/B8814535.png)






![4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]amino]ethyl]benzenesulfonamide](/img/structure/B8814595.png)





